4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDICPYQLDWSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Nucleophilic Substitution
The pyridine ring’s nitrogen atom and the oxadiazole’s electronic environment enable nucleophilic substitution at specific positions. For example, the chloro group (if present) can be replaced by nucleophiles such as amines or alkoxides under basic conditions (e.g., sodium methoxide or potassium tert-butoxide) .
Oxidation and Reduction
The nitrogen atoms in the oxadiazole ring undergo redox reactions. Oxidizing agents like potassium permanganate or hydrogen peroxide can alter the oxidation state of the ring, while reducing agents may modify substituents on the pyridine or oxadiazole moieties.
Coupling Reactions
The compound participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, facilitated by palladium catalysts. This allows for the formation of biaryl or heteroaryl derivatives, enhancing its utility in materials science and medicinal chemistry .
Electrocyclization
Visible-light-enabled biomimetic aza-6π electrocyclization can generate substituted pyridines from intermediates, as demonstrated in analogous systems . This mechanism may apply to derivatives of the target compound.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Sodium methoxide, potassium tert-butoxide | Basic conditions, room temperature |
| Oxidation | Potassium permanganate, hydrogen peroxide | Acidic or neutral aqueous solutions |
| Suzuki Coupling | Palladium catalysts, boronic acids | Organic solvent, elevated temperature |
| Electrocyclization | Visible light irradiation | Metal-free, ambient conditions |
Functionalization of the Pyridine Ring
Substitution reactions at the pyridine’s nitrogen or para positions yield derivatives with altered electronic properties, useful in organic electronics .
Oxadiazole Ring Modifications
Redox reactions or coupling at the oxadiazole’s nitrogen atoms generate analogs with enhanced biological activity, such as anticancer or antimicrobial agents .
Biological Interactions
The compound’s unique structure enables binding to enzymes or receptors. For example, derivatives with fluorophenyl substituents exhibit selective inhibition of carbonic anhydrases (e.g., hCA IX) at nanomolar concentrations .
Comparison with Analogous Compounds
| Compound | Key Features | Applications |
|---|---|---|
| 2-chloro-5-fluoropyridine | Lacks oxadiazole ring; simpler substitution pattern | Limited biological activity |
| 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | Oxadiazole with different substituents; altered electronic properties | Potentially lower selectivity |
| Target Compound | Pyridine-oxadiazole hybrid with fluorophenyl substituent | High selectivity, anticancer activity |
Medicinal Chemistry
Derivatives of this compound show promise as anticancer agents, with IC₅₀ values in the micromolar range against MCF-7 and HeLa cell lines . Selective inhibition of carbonic anhydrases (e.g., hCA IX) highlights therapeutic potential in oncology .
Materials Science
The compound’s electronic properties make it suitable for organic electronics and photonics, particularly in applications requiring heteroaryl systems .
Biological Studies
Mechanistic studies reveal interactions with targets like HDAC-1 and caspase-3, influencing apoptosis pathways . Molecular docking experiments confirm hydrophobic interactions with receptors like estrogen receptor (ER) .
References are integrated inline per guidelines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine and its derivatives. For instance:
- A study synthesized several new derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The results indicated that many of these compounds exhibited promising efficacy with notable inhibition zones observed in the disc diffusion method .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| A | S. aureus | 15 | 25 |
| B | E. coli | 12 | 50 |
| C | C. albicans | 18 | 20 |
Anticancer Activity
The anticancer properties of this compound have also been extensively researched. Notably:
- A study investigated various oxadiazole derivatives for their cytotoxic effects against several cancer cell lines including SNB-19 and OVCAR-8. The compound demonstrated significant growth inhibition percentages, indicating its potential as an anticancer agent .
| Cell Line | Compound | Percent Growth Inhibition (%) |
|---|---|---|
| SNB-19 | 6h | 86.61 |
| OVCAR-8 | 6h | 85.26 |
| NCI-H40 | 6h | 75.99 |
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of this compound with biological targets. These studies suggest strong binding affinities with various proteins involved in cancer proliferation, which supports its potential use in targeted therapy .
Mechanism of Action
The mechanism of action of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives
Structural Analysis
- Substituent Effects: Electron-Withdrawing Groups (e.g., 4-Fluorophenyl, 2,4-Dichlorophenoxy): Enhance stability and binding to electron-rich targets (e.g., enzyme active sites). Fluorine’s small size and electronegativity optimize steric and electronic interactions . Electron-Donating Groups (e.g., 3,4-Diethoxyphenyl): Improve solubility and bioavailability but may reduce metabolic stability . Bulky Substituents (e.g., Octylbiphenyl): Increase lipophilicity but limit solubility and target accessibility .
Linker Variations :
Conformational and Crystallographic Insights
- Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...)thiazole () exhibit isostructural triclinic packing with fluorophenyl groups oriented perpendicularly to the molecular plane, suggesting conformational flexibility critical for binding .
Biological Activity
4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and antifungal activities, supported by relevant research findings and data tables.
- Molecular Formula: C15H9FN2O3
- Molecular Weight: 284.25 g/mol
- CAS Number: 775304-61-5
Anticancer Activity
Recent studies have highlighted the potent anticancer effects of this compound derivatives. For instance, derivatives of this compound have demonstrated significant cytotoxicity against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines
- The compound exhibited IC50 values in the micromolar range against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
- A study reported that certain derivatives showed IC50 values as low as 0.65 µM against MCF-7 cells, indicating strong antiproliferative activity comparable to standard treatments like Tamoxifen .
- Mechanism of Action
Antibacterial Activity
The antibacterial properties of this compound have also been explored, showing effectiveness against various Gram-positive and Gram-negative bacteria.
Research Findings
- Minimum Inhibitory Concentration (MIC)
Antifungal Activity
In addition to its antibacterial effects, the compound has shown promising antifungal activity against various fungal strains.
Efficacy Results
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-fluorobenzaldehyde with aminopyridine derivatives to form an intermediate hydrazide.
- Step 2 : Cyclization using reagents like cyanogen bromide (BrCN) or carbodiimides to form the 1,2,4-oxadiazole ring .
- Key Conditions :
- Catalysts : Palladium or copper-based catalysts improve cyclization efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and yields .
- Temperature : Controlled heating (80–120°C) minimizes side reactions .
- Yield Optimization : Purification via column chromatography or recrystallization ensures >90% purity .
Advanced: How can structural contradictions in biological activity data for this compound be resolved?
Discrepancies in reported activities (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Structural Isomerism : Verify regiochemistry of the oxadiazole ring using X-ray crystallography (as in ) or 2D NMR .
- Assay Conditions : Cross-validate results under standardized protocols (e.g., pH, temperature, cell lines) .
- Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may influence activity .
- Comparative Studies : Benchmark against analogs like 2-fluoro-5-(4-fluorophenyl)pyridine ( ) to isolate substituent effects .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₈FN₃O) .
- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated in for related structures .
Advanced: What computational and experimental strategies elucidate the structure-activity relationship (SAR) of this compound?
- Docking Studies : Model interactions with target enzymes (e.g., kinases) using software like AutoDock, guided by crystallographic data from analogs ( ) .
- Analog Synthesis : Modify substituents (e.g., replacing fluorine with chlorine or methyl groups) and compare bioactivity .
- Pharmacophore Mapping : Identify essential moieties (e.g., oxadiazole’s electron-deficient ring) for binding .
- Kinetic Assays : Measure IC₅₀ values under varying conditions to assess enzyme inhibition mechanisms .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Storage : Keep in airtight containers at –20°C to prevent degradation .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with institutional guidelines .
Advanced: How can researchers address low solubility of this compound in aqueous assays?
- Co-solvents : Use DMSO or PEG-400 at <1% concentration to maintain cell viability .
- Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility, as seen in for related amides .
Basic: What are the primary applications of this compound in pharmacological research?
- Antimicrobial Studies : Test against Gram-positive bacteria and fungi via broth microdilution assays .
- Kinase Inhibition : Screen against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Neuroprotective Potential : Evaluate in neuronal cell models under oxidative stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
